molecular formula C12H11NO3 B12876706 2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one

2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one

Cat. No.: B12876706
M. Wt: 217.22 g/mol
InChI Key: FJEFLRCWCMNPCL-CSKARUKUSA-N
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Description

2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring substituted with a benzyl group and a methoxymethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization with methoxymethylene chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can yield reduced oxazole derivatives.

    Substitution: The methoxymethylene group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction could produce oxazolidinones.

Scientific Research Applications

Chemistry

In organic synthesis, 2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one serves as a versatile building block for the construction of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its oxazole ring is a common motif in many bioactive molecules, and modifications of this structure can lead to compounds with antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In materials science, this compound can be used in the development of new polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which 2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-4-(chloromethylene)oxazol-5(4H)-one
  • 2-Benzyl-4-(hydroxymethylene)oxazol-5(4H)-one
  • 2-Benzyl-4-(aminomethylene)oxazol-5(4H)-one

Uniqueness

2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one is unique due to its methoxymethylene group, which imparts distinct reactivity compared to its analogs. This functional group can participate in specific chemical reactions that are not possible with other substituents, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

(4E)-2-benzyl-4-(methoxymethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C12H11NO3/c1-15-8-10-12(14)16-11(13-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/b10-8+

InChI Key

FJEFLRCWCMNPCL-CSKARUKUSA-N

Isomeric SMILES

CO/C=C/1\C(=O)OC(=N1)CC2=CC=CC=C2

Canonical SMILES

COC=C1C(=O)OC(=N1)CC2=CC=CC=C2

Origin of Product

United States

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